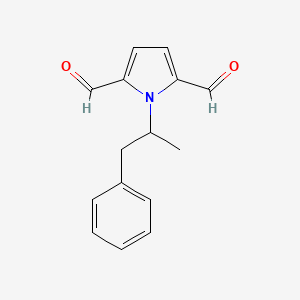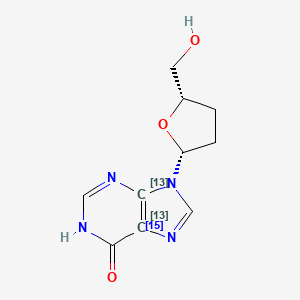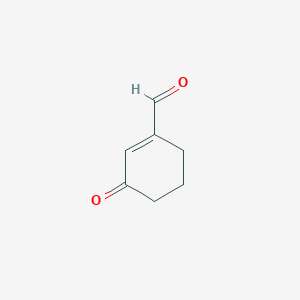
3-Oxo-1-cyclohexene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-cyclohexene-1-carbaldehyde is an organic compound with the molecular formula C7H8O2. It is a colorless liquid that is less dense than water and slightly soluble in water . This compound is also known by other names such as 3-oxo-1-cyclohexene-1-carboxaldehyde and 3-oxocyclohexene-1-carbaldehyde .
Métodos De Preparación
3-Oxo-1-cyclohexene-1-carbaldehyde can be synthesized through various synthetic routes. One common method involves the oxidation of 3-cyclohexene-1-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions typically involve the use of an organic solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained .
In industrial production, the compound can be synthesized on a larger scale using similar oxidation methods but with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-Oxo-1-cyclohexene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride . The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Oxo-1-cyclohexene-1-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Oxo-1-cyclohexene-1-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system . This reactivity makes it a valuable intermediate in organic synthesis and allows it to interact with biological molecules in biochemical studies .
Comparación Con Compuestos Similares
3-Oxo-1-cyclohexene-1-carbaldehyde can be compared with other similar compounds such as:
1-Cyclohexene-1-carboxaldehyde: This compound is an α,β-unsaturated aldehyde like this compound but lacks the keto group at the 3-position.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: This compound has additional methyl groups at the 3 and 4 positions, which can influence its reactivity and physical properties.
The uniqueness of this compound lies in its combination of an aldehyde and a keto group within a cyclohexene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H8O2 |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
3-oxocyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h4-5H,1-3H2 |
Clave InChI |
NZIDLHOGOMBBEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
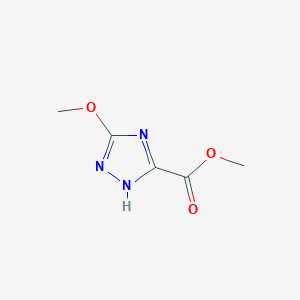
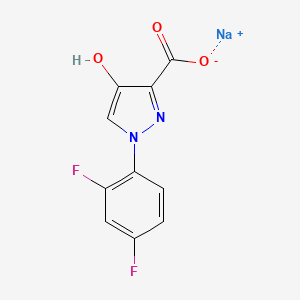
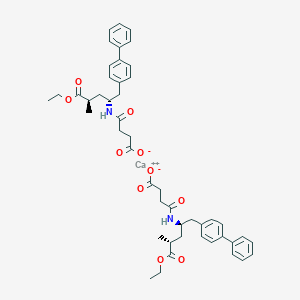
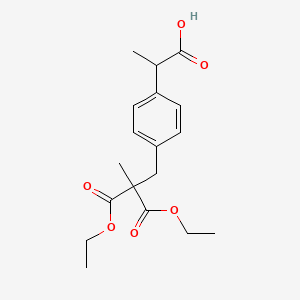



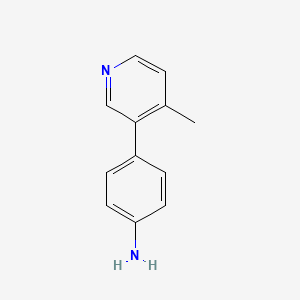

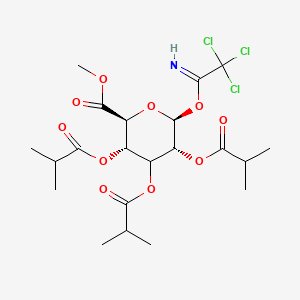
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
